molecular formula C6H8ClN3O2 B1388300 2-Hydrazino-nicotinic acid hydrochloride CAS No. 435342-14-6

2-Hydrazino-nicotinic acid hydrochloride

Cat. No. B1388300
M. Wt: 189.6 g/mol
InChI Key: DRHWFYLEQVYZLA-UHFFFAOYSA-N
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Description

2-Hydrazino-nicotinic acid hydrochloride is a chemical compound with the molecular formula C6H8ClN3O2 and a molecular weight of 189.6 . It is also known by its IUPAC name, 2-hydrazinonicotinic acid hydrochloride . This compound is found in Magnolia kobus .


Molecular Structure Analysis

The InChI code for 2-Hydrazino-nicotinic acid hydrochloride is 1S/C6H7N3O2.ClH/c7-9-5-4 (6 (10)11)2-1-3-8-5;/h1-3H,7H2, (H,8,9) (H,10,11);1H . This indicates the presence of a pyridine ring with a hydrazine group and a carboxylic acid group attached.

Scientific Research Applications

1. Synthesis and Mechanistic Studies

2-Hydrazino-nicotinic acid hydrochloride is involved in the synthesis of various organic compounds. For example, Nordin et al. (2016) reported its use in the synthesis of acyl hydrazides. However, during their research, an unexpected C–S bond cleavage produced compounds like 2-thioxo-1,2-dihydro-pyridine-3-carboxylic acid hydrazide and 2,6-di-tert-butyl-4-hydrazinomethylphenol, leading to a kinetic and computational study to propose a rational mechanism (Nordin, Ariffin, Daud, & Sim, 2016).

2. Herbicidal Activity

Yu et al. (2021) explored the herbicidal activity of compounds derived from nicotinic acid, like 2-Hydrazino-nicotinic acid hydrochloride. They synthesized N-(arylmethoxy)-2-chloronicotinamides, with some exhibiting excellent herbicidal activity against species like bentgrass and duckweed. This study provides insights into the development of new herbicides for monocotyledonous weeds (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

3. Synthesis in High-Temperature Water

Li et al. (2012) synthesized 2-(arylamino)nicotinic acids in high-temperature water by amination of 2-chloronicotinic acid with aromatic amine derivatives. This process is noted for its efficiency, environmental friendliness, and high yields, demonstrating a practical application in organic synthesis (Li, Xiao, Liang, & Xia, 2012).

4. G Protein-Coupled Receptor Research

Lorenzen et al. (2001) studied the activation of G protein by nicotinic acid and derivatives, including 2-Hydrazino-nicotinic acid hydrochloride. They found that nicotinic acid stimulated GTPγS binding in membranes from rat adipocytes and spleen, indicating that it acts on a specific G protein-coupled receptor (Lorenzen, Stannek, Lang, Andrianov, Kalvinsh, & Schwabe, 2001).

Safety And Hazards

This compound is considered an irritant . It’s important to avoid contact with skin and eyes, and not to breathe in the dust. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2-hydrazinylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-9-5-4(6(10)11)2-1-3-8-5;/h1-3H,7H2,(H,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHWFYLEQVYZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662971
Record name 2-Hydrazinylpyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-nicotinic acid hydrochloride

CAS RN

435342-14-6
Record name 3-Pyridinecarboxylic acid, 2-hydrazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435342-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinylpyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OR Jayah - 2020 - search.proquest.com
Design, Synthesis, Characterization, and Applications of Novel Fluorescent Lipid Analogs: An Olefin Cross Metathesis Based Approach Abstract Lipids are crucial components of …
Number of citations: 1 search.proquest.com

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